Synthesis and Characterization of 2,3-Benzodioxine: A Technical Guide
Synthesis and Characterization of 2,3-Benzodioxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,3-benzodioxine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details various synthetic methodologies, including classical and modern catalytic approaches, and presents a thorough analysis of the spectroscopic and physical properties of the core scaffold and its derivatives. Experimental protocols for key synthetic transformations are provided to facilitate reproducibility. Furthermore, this guide explores the biological significance of 2,3-benzodioxine derivatives, with a particular focus on their role as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a critical enzyme in DNA repair and a prominent target in oncology.
Introduction
The 2,3-dihydro-1,4-benzodioxin (commonly referred to as 2,3-benzodioxine) scaffold is a privileged structural motif found in numerous biologically active compounds.[1] Its unique conformational properties and ability to engage in various intermolecular interactions have made it an attractive template for the design of novel therapeutic agents.[1] Derivatives of 2,3-benzodioxine have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[2][3] A particularly promising area of research involves the development of 2,3-benzodioxine-based inhibitors of PARP1, which have shown potential in the treatment of cancers with deficiencies in DNA repair mechanisms.[4][5] This guide aims to provide a detailed technical resource for researchers engaged in the synthesis, characterization, and application of this important class of compounds.
Synthesis of the 2,3-Benzodioxine Core
The construction of the 2,3-benzodioxine ring system can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key approaches include the Williamson ether synthesis-type reaction between a catechol precursor and a 1,2-dihaloethane, as well as modern palladium-catalyzed cyclization reactions.
Synthesis from Catechol and 1,2-Dihaloalkanes
A common and straightforward method for the synthesis of the 2,3-benzodioxine core involves the reaction of a catechol with a 1,2-dihaloalkane, typically 1,2-dibromoethane (B42909), in the presence of a base.[5] This reaction proceeds via a double Williamson ether synthesis.
Experimental Protocol: Synthesis of 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate (a precursor to many derivatives) [5]
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Materials:
-
Methyl 2,3-dihydroxybenzoate
-
1,2-Dibromoethane
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
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Ethyl acetate
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Water
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in dimethylformamide (5 mL), add 1,2-dibromoethane (2.0 mmol).
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Stir the reaction mixture under reflux for 10 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
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Upon completion, dilute the mixture with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by appropriate methods (e.g., recrystallization or column chromatography) to obtain methyl 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxylate.
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Palladium-Catalyzed Synthesis
Palladium-catalyzed reactions offer a versatile and efficient route to substituted 2,3-benzodioxine derivatives. These methods often involve the condensation of a catechol with a propargylic carbonate.[8][9] This approach allows for the introduction of various substituents on the dioxin ring with high regio- and stereoselectivity.[8][9]
Experimental Protocol: Palladium-Catalyzed Synthesis of 2,3-dihydro-2-ylidene-1,4-benzodioxins [8][10]
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Materials:
-
Benzene-1,2-diol (catechol)
-
Appropriate propargylic carbonate
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., dppb)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the propargylic carbonate and a suitable nucleophile (if applicable) in THF.
-
Add the palladium catalyst (e.g., 2.5 mol % Pd₂(dba)₃) and the phosphine ligand (e.g., 10 mol % dppb).
-
Stir the reaction mixture at room temperature.
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Monitor the reaction by TLC.
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Upon completion, quench the reaction and perform a standard aqueous workup.
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Purify the product by column chromatography.
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Logical Workflow for Synthesis Selection
Caption: Decision tree for selecting a synthetic route to 2,3-benzodioxines.
Characterization of 2,3-Benzodioxine
The structural elucidation and confirmation of 2,3-benzodioxine and its derivatives are primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for the characterization of 2,3-benzodioxine derivatives. The chemical shifts and coupling constants provide detailed information about the molecular structure, including the substitution pattern on both the aromatic and dioxin rings.
Table 1: Representative ¹H and ¹³C NMR Data for 2,3-dihydro-1,4-benzodioxine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | DMSO-d₆ | 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37-4.35 (m, 2H), 4.28-4.26 (m, 2H) | 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | [5] |
| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | - | 10.12 (s, 1H), 7.57 (d, J = 7.8 Hz, 2H), 7.27 (d, J = 7.8 Hz, 2H), 6.62 (d, J = 8.4 Hz, 1H), 6.56 (d, J = 2.4 Hz, 1H), 6.47 (dd, J = 2.4, 8.4 Hz, 1H), 4.15 (br. s, 4H), 2.43 (s, 3H) | - | [11] |
| 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine | CDCl₃ | 7.41–7.28 (m, 5H), 6.97–6.79 (m, 4H), 5.79 (ddt, J = 16.9, 10.2, 6.7 Hz, 1H), 5.09–4.93 (m, 2H), 4.75–4.56 (m, 2H), 4.32–4.20 (m, 2H), 4.16–4.03 (m, 1H), 3.68 (dt, J = 9.1, 4.6 Hz, 1H), 2.08 (dd, J = 14.1, 6.9 Hz, 2H), 1.79–1.39 (m, 4H) | 147.64, 146.86, 139.50, 138.41, 128.22, 128.08, 127.45, 122.41, 120.36, 117.79, 117.52, 115.45, 78.22, 78.08, 72.09, 68.82, 35.56, 29.15, 23.57 | [12] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in 2,3-benzodioxine derivatives. Key characteristic absorptions include C-H stretching of the aromatic ring, C-O-C stretching of the ether linkages in the dioxin ring, and vibrations associated with any substituents.
Table 2: Key IR Absorption Frequencies for 2,3-Benzodioxine Derivatives
| Compound | IR (KBr, cm⁻¹) | Functional Group Assignment | Reference |
| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | 3248, 3045, 2926, 1633, 1383 | N-H stretch, Aromatic C-H stretch, -CH₂ stretch, Aromatic C=C stretch, -SO₂ stretch | [11] |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | 3253, 3055, 2939, 1719, 1647, 1388 | N-H stretch, Aromatic C-H stretch, -CH₂ stretch, C=O stretch, Aromatic C=C stretch, -SO₂ stretch | [11] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) is often used to determine the exact molecular formula.
Table 3: Mass Spectrometry Data for 2,3-Benzodioxine Derivatives
| Compound | Ionization Method | [M+H]⁺ calculated | [M+H]⁺ found | Reference |
| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | HRMS | 180.0655 | 180.0634 | [5] |
| 2,3-dihydro-1,4-benzodioxin-6-yl isothiocyanate | Predicted | 194.02702 | - | [13] |
Physical Properties
The physical properties of 2,3-benzodioxine derivatives, such as melting point, are important for their characterization and assessment of purity.
Table 4: Physical Properties of Selected 2,3-Benzodioxine Derivatives
| Compound | Melting Point (°C) | Reference |
| 2,3-dihydrobenzo[b][6][7]dioxine-5-carboxamide | 130–132 | [5] |
| N-(2,3-dihydrobenzo[6][7]-dioxin-6-yl)-4-methylbenzenesulfonamide | 129-130 | [11] |
| 2-{2,3-Dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(2,6-dimethylphenyl)-acetamide | 86-87 | [11] |
Biological Activity: PARP1 Inhibition
A significant area of research for 2,3-benzodioxine derivatives is their activity as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.[4][5] In cancers with mutations in genes involved in homologous recombination repair (e.g., BRCA1/2), the inhibition of PARP1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in cancer cell death through a process known as synthetic lethality.[4]
PARP1 Signaling Pathway
The PARP1 signaling pathway is initiated by the detection of DNA damage. Upon binding to a single-strand break, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins, including histones and DNA repair enzymes.[14][15] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[15]
Caption: Simplified PARP1 signaling pathway and the point of inhibition.
Mechanism of Inhibition by 2,3-Benzodioxine Derivatives
2,3-Benzodioxine-based PARP1 inhibitors typically act by competing with the native substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), for the catalytic site of the enzyme.[16] By blocking the synthesis of PAR, these inhibitors prevent the recruitment of the DNA repair machinery, leading to the persistence of single-strand breaks.[4]
Experimental Workflow for Assessing PARP1 Inhibition
Caption: A typical workflow for the evaluation of 2,3-benzodioxine derivatives as PARP1 inhibitors.
Conclusion
The 2,3-benzodioxine scaffold represents a versatile and valuable platform for the development of new therapeutic agents. The synthetic methodologies outlined in this guide provide a solid foundation for the preparation of a diverse library of derivatives. The detailed characterization data and experimental protocols will aid researchers in the unambiguous identification and quality control of their synthesized compounds. The demonstrated potential of 2,3-benzodioxine derivatives as potent PARP1 inhibitors highlights the importance of this scaffold in modern drug discovery, particularly in the field of oncology. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential.
References
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